molecular formula C7H9NO B037530 5-Ethynyl-1-methyl-2-pyrrolidone CAS No. 118800-15-0

5-Ethynyl-1-methyl-2-pyrrolidone

Cat. No.: B037530
CAS No.: 118800-15-0
M. Wt: 123.15 g/mol
InChI Key: VUIJIEQPWZDFNB-UHFFFAOYSA-N
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Description

5-Ethynyl-1-methyl-2-pyrrolidone (CAS# 118800-15-0) is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . This chemical features a pyrrolidinone ring substituted with a methyl group on the nitrogen atom and an ethynyl moiety, a structure that suggests potential as a versatile building block in medicinal chemistry and drug discovery for creating more complex molecules. The calculated physical properties for this compound include a density of approximately 1.072 g/cm³ and a boiling point of around 216.6°C . The presence of the ethynyl group provides a reactive handle for further chemical transformations, such as click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition. This makes it a valuable intermediate for synthesizing compound libraries or for bioconjugation applications in probe development. While the specific biological mechanisms of this exact compound are not widely reported in the available literature, its structural analogue, N-methyl-2-pyrrolidone (NMP), is a well-known pharmaceutical solvent and has demonstrated bioactive properties, including the ability to act as an anti-inflammatory agent by upregulating the expression of the Kruppel-like factor 2 (KLF2) transcription factor . Researchers may therefore investigate this compound for similar or novel biological activities, exploring its potential as a core scaffold in therapeutic development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-ethynyl-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-3-6-4-5-7(9)8(6)2/h1,6H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIJIEQPWZDFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous Liquid-Phase Amination of Gamma-Butyrolactone

The synthesis of NMP via gamma-butyrolactone (GBL) and monomethylamine (MMA) under high-pressure, non-catalytic conditions provides a foundational template for pyrrolidone production. As detailed in US6248902B1 and US7227029B2, this process operates through three adiabatic reaction stages:

  • Exothermic adduct formation : MMA and GBL react at 170–200°C under 30–90 ATE (30.4–91.2 bar) to form N-methyl-4-hydroxybutyramide (NMH) with a 1.05–1.4 MMA:GBL molar ratio.

  • Intramolecular cyclization : NMH undergoes dehydration at 220–270°C, achieving >95% conversion to NMP within 1.5–2.5 hours.

  • Product stabilization : Final purification via fractional distillation yields NMP with ≥99.5% purity and <0.05% water.

A comparative analysis of reactor configurations reveals that tubular reactors with separation septs (to enforce plug flow) optimize yield by minimizing back-mixing. For instance, at 250°C and 50 ATE (50.7 bar), a 1.2:1 MMA:GBL ratio achieves 98% NMP selectivity.

Strategic Functionalization at the 5-Position of Pyrrolidone

Electrophilic Substitution and Directed C–H Activation

While NMP lacks substituents at the 5-position, its electron-rich pyrrolidone ring permits electrophilic aromatic substitution (EAS) under controlled conditions. Halogenation (e.g., bromination at 0–5°C using Br₂/FeCl₃) could introduce a bromine atom at C-5, serving as a precursor for ethynylation via cross-coupling. Alternatively, transition-metal-catalyzed C–H activation—employing palladium or ruthenium complexes—enables direct ethynyl group installation. For example, Ru(II) catalysts with acetylene gas at 80–120°C facilitate regioselective C–H alkynylation.

Sonogashira Coupling for Ethynyl Group Introduction

The Sonogashira reaction, coupling terminal alkynes with aryl or heteroaryl halides, offers a robust pathway to 5-ethynyl derivatives. Using a 5-bromo-NMP intermediate, this reaction typically requires:

  • Catalytic system : Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)

  • Base : Triethylamine or diisopropylamine

  • Solvent : THF or DMF at 60–80°C

  • Alkyne source : Trimethylsilylacetylene (TMSA) or ethynyltrimethylsilane

Post-coupling desilylation (e.g., K₂CO₃/MeOH) yields free ethynyl groups. Pilot-scale studies report 70–85% yields for analogous pyrrolidone derivatives.

Process Intensification and Challenges in 5-Ethynyl-NMP Synthesis

Byproduct Formation and Mitigation Strategies

Ethynylation introduces challenges such as:

  • Diacetylene formation : Competing Glaser coupling of alkynes, minimized by strict oxygen exclusion and low catalyst loadings.

  • Ring-opening reactions : The pyrrolidone’s lactam group is susceptible to nucleophilic attack at high temperatures. Operating below 100°C and using aprotic solvents (e.g., DMF) mitigates degradation.

Purification and Analytical Considerations

Post-synthetic purification of 5-ethynyl-1-methyl-2-pyrrolidone requires:

  • Liquid-liquid extraction : To remove Pd/Cu residues using EDTA solutions.

  • Distillation : Short-path distillation under reduced pressure (0.1–1 mbar) isolates the product (bp ≈ 150–160°C).

  • QC assays : HPLC (C18 column, 60:40 H₂O:MeCN) and ¹H-NMR (δ 2.8–3.1 ppm for N–CH₃, δ 2.1–2.3 ppm for ethynyl protons) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Ethynyl-1-methyl-2-pyrrolidone can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced, especially at the ethynyl group, to form corresponding alkenes or alkanes.

    Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition, where nucleophiles can add to the triple bond.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to add to the ethynyl group.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alkenes or alkanes depending on the extent of reduction.

    Substitution: Various substituted pyrrolidones depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Ethynyl-1-methyl-2-pyrrolidone is used as a building block in organic synthesis. Its ethynyl group allows for further functionalization, making it valuable in the synthesis of complex molecules.

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for creating materials with desired characteristics.

Mechanism of Action

The mechanism of action of 5-Ethynyl-1-methyl-2-pyrrolidone depends on its specific application. In chemical reactions, the ethynyl group can act as a reactive site for various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the pyrrolidone ring significantly influence physicochemical behavior:

Compound CAS Molecular Formula Molecular Weight Key Substituents
N-Methyl-2-pyrrolidone (NMP) 872-50-4 C₅H₉NO 99.13 Methyl at N-position
5-Methyl-2-pyrrolidone 108-27-0 C₅H₉NO 99.13 Methyl at 5-position
5-Ethynyl-1-methyl-2-pyrrolidone Not available Likely C₆H₇NO* ~109.12* Ethynyl (5), Methyl (1)

*Hypothetical values based on structural analogy.

  • NMP : The methyl group at the nitrogen enhances polarity and solubility in water, making it a versatile solvent .
  • This compound : The ethynyl group introduces sp-hybridized carbon, increasing electron-withdrawing effects. This may reduce solubility in polar solvents compared to methyl-substituted analogs but enhance reactivity in click chemistry or alkyne-specific reactions .

Metabolic Pathways and Pharmacokinetics

Metabolic data for NMP () provides insights into how substituent positions affect biotransformation:

  • NMP Metabolism :

    • Primary pathway: Hydroxylation at the 5-position to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) (44% excretion).
    • Secondary pathway: Oxidation to N-methylsuccinimide (MSI) and 2-hydroxy-N-methylsuccinimide (2-HMSI) (20% excretion) .
    • Half-lives: 4 hr (5-HNMP), 17 hr (2-HMSI).
  • Implications for this compound :

    • The ethynyl group at the 5-position may block hydroxylation, diverting metabolism to alternative pathways (e.g., oxidation of the ethynyl group or methyl substituent).
    • The electron-withdrawing ethynyl group could stabilize the lactam ring, prolonging half-life compared to NMP .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Ethynyl-1-methyl-2-pyrrolidone to achieve high purity and yield?

  • Methodological Answer : Begin by evaluating solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., Pd-mediated cross-coupling for ethynyl group introduction). Monitor reaction temperature (e.g., 60–80°C) to balance reaction rate and side-product formation. Post-synthesis, employ column chromatography with silica gel and validate purity via HPLC or GC-MS. Safety protocols for handling reactive intermediates (e.g., ethynyl precursors) should align with guidelines for pyrrolidone derivatives .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the ethynyl group (δ ~2.5–3.5 ppm for protons) and pyrrolidone ring integrity. FT-IR can verify carbonyl stretching (~1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For quantitative purity, reverse-phase HPLC with UV detection (λ = 210–230 nm) is recommended. Cross-validate results with independent techniques to minimize instrumental bias, as emphasized in research documentation standards .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies under varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via HPLC peak area changes. Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to minimize oxidation of the ethynyl moiety. Regularly update safety data sheets (SDS) to reflect stability findings, as advised for lab-scale chemicals .

Q. What strategies ensure reproducible solubility profiles of this compound in aqueous and organic media?

  • Methodological Answer : Perform solubility trials in graded solvent systems (e.g., water, ethanol, DMSO) using dynamic light scattering (DLS) to detect aggregation. Adjust pH (e.g., 6.5–7.4 for biological assays) and use co-solvents like cyclodextrins for aqueous compatibility. Document solvent ratios and equilibration times to align with reproducibility standards for pharmaceutical intermediates .

Q. How can researchers validate the absence of toxic byproducts during this compound synthesis?

  • Methodological Answer : Implement LC-MS/MS to screen for known toxic intermediates (e.g., unreacted ethynyl precursors or alkylating agents). Compare retention times and fragmentation patterns against reference standards. For novel byproducts, use high-resolution mass spectrometry and toxicity prediction software (e.g., QSAR models). Adhere to regulatory guidelines for impurity thresholds in pharmaceutical research .

Advanced Research Questions

Q. How should researchers address discrepancies in reported reactivity data of this compound across different studies?

  • Methodological Answer : Systematically compare experimental variables: solvent polarity, catalyst loading, and reaction duration. Replicate conflicting studies under controlled conditions and use statistical tools (e.g., ANOVA) to identify significant factors. Cross-reference with computational simulations (e.g., DFT for transition-state analysis) to resolve mechanistic contradictions. Critical evaluation of data sources is essential, as highlighted in qualitative research frameworks .

Q. What computational modeling approaches can predict the electronic properties of this compound for reaction mechanism studies?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular dynamics (MD) simulations can model solvent interactions and conformational flexibility. Validate predictions with experimental spectroscopic data (e.g., UV-Vis absorption maxima). Standardized descriptors, as used in regulatory substance databases, enhance model reproducibility .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic fate of this compound in biological systems?

  • Methodological Answer : Synthesize isotopically labeled analogs via deuterated solvents or ¹³C-enriched precursors. Track metabolic pathways using LC-MS/MS with selected reaction monitoring (SRM). Compare fragmentation patterns of labeled vs. unlabeled compounds to identify biotransformation sites (e.g., hydroxylation at the pyrrolidone ring). Ethical protocols for handling labeled compounds must align with biomedical research standards .

Q. What strategies mitigate batch-to-batch variability in this compound’s physicochemical properties during scale-up?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size and crystallinity. Use design of experiments (DoE) to optimize parameters (e.g., stirring rate, cooling gradient). Statistical process control (SPC) charts can detect deviations early. Document variations using standardized reporting formats for chemical manufacturing .

Q. How does this compound interact with enzyme active sites in structure-activity relationship (SAR) studies?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target enzymes (e.g., kinases or proteases). Validate with surface plasmon resonance (SPR) for binding affinity (KD) measurements. Mutagenesis studies can confirm key residues involved in interactions. Align methodologies with pharmacological SAR frameworks for heterocyclic compounds .

Data Presentation Guidelines

ParameterAnalytical MethodKey ConsiderationsReference
Purity (%)HPLC (UV detection)Column type, mobile phase gradient
Solubility (mg/mL)Dynamic Light ScatteringpH, temperature, co-solvent concentration
Degradation KineticsAccelerated Stability StudyArrhenius plot for shelf-life prediction
Binding Affinity (KD)Surface Plasmon ResonanceBuffer composition, ligand immobilization

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